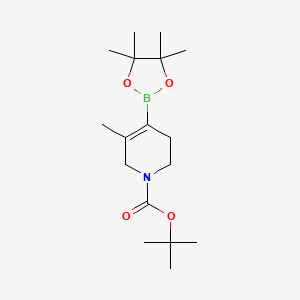

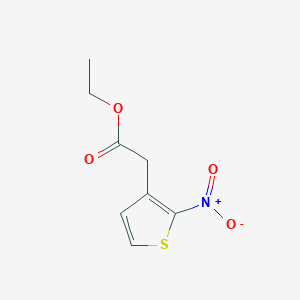

![molecular formula C26H26N4O3S B2501069 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-4-((3-甲基哌啶-1-基)磺酰基)苯甲酰胺 CAS No. 683770-02-7](/img/structure/B2501069.png)

N-(3-(1H-苯并[d]咪唑-2-基)苯基)-4-((3-甲基哌啶-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored in recent studies. One such compound, N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (1, sematilide), has shown promise as a selective class III agent and is currently undergoing clinical trials. The research indicates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series. Specifically, compounds such as 6a, d, f-k, and 11 have demonstrated potency in the in vitro Purkinje fiber assay, comparable to sematilide .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been confirmed using various spectroscopic techniques. For instance, the Mannich bases derivatives of 2-Phenyl-5-benzimidazole sulfonic acid were characterized using FT-IR, 1 HNMR, and 13 CNMR. These compounds are synthesized through an amino methylation reaction with secondary amines, and the two moieties are connected via a methylene bridge originating from formaldehyde .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activities. The amino methylation reaction is a key step in the formation of the Mannich bases derivatives, which are then evaluated for various biological activities. The reactivity of these compounds is crucial for their interaction with biological targets, as seen in the inhibition assays and cytotoxicity evaluations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for their biological activity and pharmacokinetic profile. The ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation studies performed with the help of Molinspiration online software provide insights into the potential medicinal applications of these compounds. Additionally, docking calculations help in understanding the interaction of these molecules with biological targets. For example, compound 3a from the synthesized library shows significant alpha-glucosidase inhibition, while compound 3d exhibits notable cytotoxicity .

Relevant Case Studies

In vivo models of reentrant arrhythmias were used to further study the compound N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a). The results showed that its potency and efficacy are comparable to sematilide, indicating its potential as a class III antiarrhythmic agent . The biological evaluations of the Mannich bases derivatives also provide case studies of their potential medicinal applications, with specific compounds showing promising results in enzyme inhibition and cytotoxicity assays .

科学研究应用

抗癌特性

该化合物对癌细胞系表现出有希望的抗增殖作用。具体而言,由该化合物衍生的Pd(II)配合物对Ehrlich腹水癌(EAC)细胞表现出极好的效力,其IC50值约为10 μM。 这表明它有作为抗癌药物的潜力 .

抗血管生成作用

相同的Pd(II)配合物表现出抗血管生成特性。 在鼠EAC肿瘤模型上的体内研究表明存活时间延长,这可能是由于其抑制血管生成的能力 .

促进凋亡

Pd(II)配合物促进凋亡,经DNA浓缩和FACS分析证实。通过DNA上的蛋白质裂解活性研究进一步证实了其凋亡特性。 该化合物与双链小牛胸腺DNA的相互作用也支持其凋亡作用模式 .

DNA结合和抑制

Pd(II)配合物表现出与DNA碱基对的强π–π堆积相互作用,如内在DNA结合常数所示。 分子对接研究进一步证实了其对DNA的抑制能力 .

p97的共价抑制剂

与该化合物相关的最新合成化合物已被探索为p97的共价抑制剂,p97是一种参与各种细胞过程的蛋白质。 这些抑制剂选择性地靶向p97的特定残基,使其成为生物学研究和潜在药物发现的宝贵工具 .

咪唑的区域控制合成

虽然与该化合物没有直接关系,但咪唑在日常应用中使用的功能性分子中发挥着至关重要的作用。 取代咪唑的区域控制合成方面的最新进展对各个领域都有影响 .

总之,该化合物在癌症研究、血管生成抑制以及作为潜在的共价抑制剂方面显示出前景。 其多方面的应用使其成为进一步研究和开发的有趣候选者 . 如果你需要更多信息或有其他问题,请随时提问!😊

作用机制

Target of Action

The compound, also known as “F1122-1322” or “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” or “Oprea1_238087” or “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide”, primarily targets the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and DNA repair .

Mode of Action

The compound acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, maintaining its inhibitory effect and improving the resistance of the target . This interaction results in significant changes in the function of p97, affecting its role in protein degradation and DNA repair .

Biochemical Pathways

The compound’s interaction with p97/VCP ATPase affects various biochemical pathways. The inhibition of p97 disrupts protein degradation and DNA repair processes, leading to downstream effects such as the accumulation of misfolded proteins and DNA damage .

Pharmacokinetics

As a covalent inhibitor, it is expected to have unique advantages in maintaining its inhibitory effect and improving the resistance of the target .

Result of Action

The compound’s action results in significant molecular and cellular effects. It exhibits excellent antiproliferative potency against various carcinoma cell lines . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .

Action Environment

生化分析

Biochemical Properties

Benzimidazole derivatives have been shown to exhibit a variety of biological activities, including antitumor effects . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Some benzimidazole derivatives have been shown to have antitumor activity, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzimidazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c1-18-6-5-15-30(17-18)34(32,33)22-13-11-19(12-14-22)26(31)27-21-8-4-7-20(16-21)25-28-23-9-2-3-10-24(23)29-25/h2-4,7-14,16,18H,5-6,15,17H2,1H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKIFZBBQTVFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

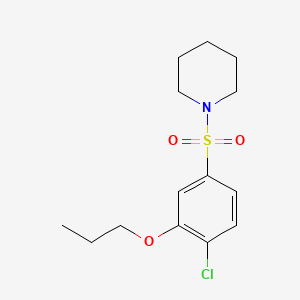

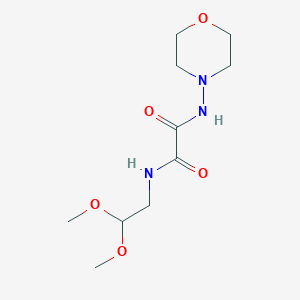

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

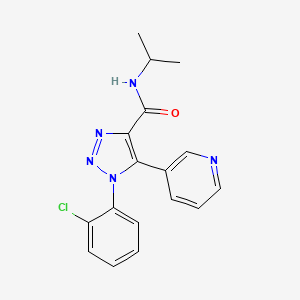

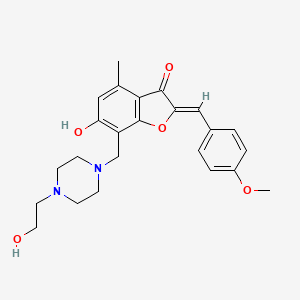

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

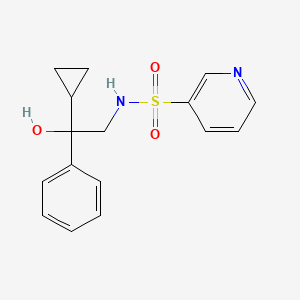

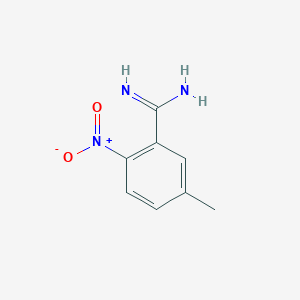

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)